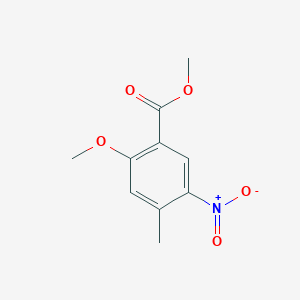

Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-methoxy-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6-4-9(15-2)7(10(12)16-3)5-8(6)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXJRVZVIWNIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-methoxy-4-methyl-5-nitrobenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound (CAS No. 1057652-79-5), a key intermediate in the development of fine chemicals and active pharmaceutical ingredients (APIs).[1] The document elucidates the core chemical principles, offers a detailed, field-proven experimental protocol, and addresses critical aspects of process control and safety. The synthesis is centered around the electrophilic aromatic substitution (EAS) nitration of methyl 2-methoxy-4-methylbenzoate, a classic yet nuanced transformation. This guide is intended for researchers, chemists, and process development professionals who require a robust and reproducible methodology.

Introduction and Strategic Importance

This compound is a substituted nitroaromatic compound with the molecular formula C₁₀H₁₁NO₅.[1][2] Its strategic importance lies in its utility as a versatile building block in multi-step organic synthesis. The presence of multiple functional groups—an ester, an ether, a nitro group, and an aromatic ring—allows for a variety of subsequent chemical modifications, making it a valuable precursor in medicinal chemistry and materials science.[1]

The synthesis pathway discussed herein is designed for efficiency, regiochemical control, and scalability. The core of this process is the nitration of a substituted benzene ring, a foundational reaction in organic chemistry. Understanding the interplay of electronic and steric effects is paramount to achieving high yield and purity of the desired isomer.

The Synthetic Pathway: A Mechanistic Perspective

The most direct and industrially viable route to this compound is the nitration of its immediate precursor, methyl 2-methoxy-4-methylbenzoate. This transformation is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.

Generation of the Electrophile: The Nitronium Ion

The key electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[3][4][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and potently electrophilic nitronium ion.[6][7]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This equilibrium underscores the necessity of using a strong acid catalyst and minimizing the presence of water, which can act as a base and inhibit the formation of the nitronium ion.[8]

Regioselectivity: The Directing Influence of Substituents

The successful synthesis of the target molecule hinges on controlling the position of nitration on the aromatic ring. The regiochemical outcome is dictated by the directing effects of the three existing substituents:

-

Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance.

-

Methyl Group (-CH₃): An activating group that also directs ortho and para through an inductive effect.

-

Methyl Ester Group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position.[9]

In this specific substrate, the activating groups (-OCH₃ and -CH₃) exert the dominant influence.[10] The nitration will preferentially occur at a position that is activated by both. Position 5 is ortho to the methyl group and para to the strongly activating methoxy group, making it the most electronically favorable site for electrophilic attack.[10] This strong directing effect leads to the selective formation of the desired this compound isomer.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on established procedures for the nitration of aromatic esters.[10][11] Adherence to temperature control is critical for both safety and product purity.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| Methyl 2-methoxy-4-methylbenzoate | Reagent Grade (≥98%) | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade (95-98%) | Catalyst and solvent |

| Concentrated Nitric Acid (HNO₃) | ACS Grade (70%) | Nitrating agent |

| Crushed Ice / Deionized Water | Lab Grade | For reaction quenching and washing |

| Ethanol or Methanol | ACS Grade | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Methyl 2-methoxy-4-methylbenzoate. Cool the flask in an ice-water bath to 0-5°C.[10]

-

Acidic Dissolution: Slowly and carefully add concentrated sulfuric acid to the stirred starting material, ensuring the temperature is maintained below 10°C. Stir until the solid is completely dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and must be done in an ice bath.[3][8]

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid over 30-60 minutes. It is crucial to monitor the temperature and maintain it below 15°C throughout the addition to prevent the formation of dinitrated byproducts.[8][10][11]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Subsequently, allow the mixture to warm slowly to room temperature and stir for another hour to ensure the reaction goes to completion.[10]

-

Work-up and Isolation: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The solid product will precipitate.[10][12]

-

Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.[10]

-

Purification: The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to form purified crystals, which are then collected by vacuum filtration.[10]

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product, this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis.

Caption: Synthesis workflow for this compound.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

| Property | Value | Source |

| CAS Number | 1057652-79-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₅ | [1][2] |

| Molecular Weight | 225.2 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Predicted |

| Purity | Typically >98% after recrystallization |

Trustworthiness and Process Validation

The integrity of this protocol is maintained through in-process controls and final product validation.

-

Reaction Monitoring: The progress of the nitration can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.[10][13]

-

Purity Assessment: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Structural Confirmation: The identity of this compound must be unequivocally confirmed by spectroscopic methods, primarily ¹H NMR and ¹³C NMR, which will show characteristic shifts for the aromatic protons and carbons, as well as the methoxy, methyl, and ester groups.

Safety and Handling

The nitration of aromatic compounds is a high-hazard operation that must be conducted with extreme caution in a well-ventilated fume hood.

-

Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and are strong oxidizers.[3][8] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

-

Exothermic Reaction: The reaction is highly exothermic. Failure to control the temperature can lead to a runaway reaction, increasing the risk of forming unstable and explosive polynitrated byproducts.[10] A reliable cooling bath and slow, controlled addition of the nitrating mixture are essential safety measures.

-

Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines.

By adhering to the principles and procedures outlined in this guide, researchers and chemists can safely and efficiently synthesize high-purity this compound for use in further research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. aiinmr.com [aiinmr.com]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. stmarys-ca.edu [stmarys-ca.edu]

An In-depth Technical Guide to Methyl 2-methoxy-4-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 2-methoxy-4-methyl-5-nitrobenzoate. This document is intended to serve as a vital resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development. The strategic placement of a nitro group, a methoxy moiety, and a methyl group on the benzoate scaffold makes this compound a versatile intermediate for the synthesis of a wide array of complex organic molecules and potential active pharmaceutical ingredients (APIs).[1] This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to present self-validating protocols grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₁NO₅ and a molecular weight of 225.2 g/mol .[1] Its structure, featuring an electron-withdrawing nitro group and electron-donating methoxy and methyl groups, imparts a unique reactivity profile that is highly valuable in multi-step organic transformations.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl 2-methoxy-5-nitrobenzoate (Analogue) | Methyl 4,5-dimethoxy-2-nitrobenzoate (Analogue) |

| CAS Number | 1057652-79-5[2] | 34841-11-7 | 26791-93-5 |

| Molecular Formula | C₁₀H₁₁NO₅[2] | C₉H₉NO₅ | C₁₀H₁₁NO₆ |

| Molecular Weight | 225.20 g/mol [2] | 211.18 g/mol [3] | 241.19 g/mol [4] |

| Appearance | Predicted: Crystalline solid | White to pale cream or pale yellow crystals or powder | Solid |

| Melting Point | Not explicitly reported | 98.0-104.0 °C | 141-144 °C[4] |

| Boiling Point | Not explicitly reported | No information available[3] | No information available[4] |

| Solubility | Predicted: Soluble in common organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[5] | No information available[3] | Insoluble in water[4] |

Synthesis of this compound: A Proposed Protocol

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Nitration of Methyl 2-methoxy-4-methylbenzoate

This protocol is adapted from established procedures for the nitration of substituted methyl benzoates.[6][7]

Materials:

-

Methyl 2-methoxy-4-methylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol or Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add a calculated amount of concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-methoxy-4-methylbenzoate in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the methyl benzoate derivative. It is crucial to maintain the temperature below 15 °C to minimize the formation of by-products.[6][7]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.[6]

Purification and Characterization

Purification of the crude product is essential to obtain this compound of high purity, suitable for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.

Purification Protocol: Recrystallization

-

Solvent Selection: Based on the predicted solubility, a mixed solvent system such as ethanol/water or methanol/water is likely to be effective.[5]

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Techniques

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling constants due to the substitution pattern. Singlets for the methoxy and methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by the substituents), and the methoxy and methyl carbons. |

| FTIR (cm⁻¹) | Strong C=O stretching vibration for the ester (around 1720-1740 cm⁻¹). Asymmetric and symmetric NO₂ stretching vibrations (around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively). C-O stretching for the ester and ether. Aromatic C-H and C=C stretching vibrations. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight (225.20). Fragmentation patterns showing the loss of the methoxy group (-OCH₃), the ester group (-COOCH₃), and the nitro group (-NO₂).[8] |

Reactivity and Applications in Synthesis

The presence of multiple functional groups makes this compound a versatile intermediate. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to form heterocyclic compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. The methoxy and methyl groups influence the reactivity of the aromatic ring in further substitution reactions.

Diagram 2: Reactivity Profile of this compound

Caption: Key chemical transformations of this compound.

This compound serves as a crucial building block in the synthesis of various bioactive molecules and pharmaceutical intermediates.[9] The ability to selectively modify its functional groups allows for the construction of complex molecular architectures.

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated area, such as a fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3]

Handling Precautions:

-

Avoid inhalation of dust or vapors.[3]

-

Prevent contact with skin and eyes.[3]

-

Keep away from heat, sparks, and open flames. Nitroaromatic compounds can be flammable and may have explosive properties under certain conditions.

-

In case of skin contact, wash the affected area immediately with plenty of soap and water.[3]

-

In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Keep away from strong oxidizing agents, strong bases, and reducing agents to prevent violent reactions.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. A thorough understanding of its chemical properties, a reliable synthetic and purification protocol, and a comprehensive knowledge of its reactivity are paramount for its effective utilization. This guide has provided a detailed overview of these aspects, drawing upon established chemical principles and data from related compounds to offer a practical and scientifically sound resource for researchers in the field.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. agilent.com [agilent.com]

- 4. METHYL 2-METHOXY-5-NITROBENZOATE(34841-11-7) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ochem.weebly.com [ochem.weebly.com]

- 8. Methyl 5-Benzyloxy-4-Methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

A Spectroscopic Guide to Methyl 2-methoxy-4-methyl-5-nitrobenzoate: Structure Elucidation and Characterization

Introduction

Methyl 2-methoxy-4-methyl-5-nitrobenzoate is a polysubstituted aromatic compound with the molecular formula C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol .[1] As a nitrobenzoate derivative, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and dye manufacturing.[2] The precise arrangement of its five substituents on the benzene ring—a methyl ester, a methoxy group, a methyl group, and a nitro group—gives rise to specific physicochemical properties that are critical for its intended application.

Unequivocal structural confirmation and purity assessment are paramount in any chemical synthesis workflow. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound. By leveraging fundamental principles and comparative data from analogous structures, we will interpret the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to build a complete spectroscopic profile of the molecule. This document is intended for researchers, chemists, and quality control professionals who rely on these analytical techniques for structural elucidation and verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity of neighboring protons (spin-spin splitting).

Expert Interpretation of the Predicted ¹H NMR Spectrum

The structure of this compound presents five distinct sets of non-equivalent protons. The aromatic region is simplified due to the substitution pattern, which leaves two isolated aromatic protons.

-

Aromatic Protons (H-3 and H-6) : The protons at positions 3 and 6 on the benzene ring do not have adjacent proton neighbors, and thus, each is expected to appear as a singlet. The proton at H-3 is flanked by the electron-donating methoxy group and the weakly donating methyl group, which would shift it upfield relative to the proton at H-6. Conversely, H-6 is ortho to the strongly electron-withdrawing nitro group, which will significantly deshield it, causing a downfield shift.[3][4] Therefore, we predict a singlet around 8.1 ppm for H-6 and another singlet around 7.2 ppm for H-3.

-

Methoxy Protons (-OCH₃ at C-2) : The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their position adjacent to the aromatic ring results in a chemical shift expected around 3.9-4.0 ppm.

-

Ester Methyl Protons (-COOCH₃) : The methyl group of the ester functionality is also a singlet and typically appears in a similar region to the methoxy group, predicted here around 3.9 ppm.

-

Aromatic Methyl Protons (-CH₃ at C-4) : The methyl group attached directly to the aromatic ring is shielded compared to the oxygenated methyl groups and is expected to produce a singlet around 2.4 ppm.

Predicted ¹H NMR Data Summary

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (Aromatic) | ~ 8.1 | Singlet (s) | 1H |

| H-3 (Aromatic) | ~ 7.2 | Singlet (s) | 1H |

| -OCH₃ (Methoxy) | ~ 4.0 | Singlet (s) | 3H |

| -COOCH₃ (Ester) | ~ 3.9 | Singlet (s) | 3H |

| -CH₃ (Aromatic) | ~ 2.4 | Singlet (s) | 3H |

Standard Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Instrumentation : Place the NMR tube in the spectrometer's probe.

-

Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8 to 16 scans are usually sufficient for a high signal-to-noise ratio.

-

Processing : Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the solvent peak or TMS (0.00 ppm).

References

An In-depth Technical Guide to 2-Aminomethyl-18-crown-6 (CAS 83585-61-3): Properties, Synthesis, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of supramolecular chemistry and its application to biomedical sciences, 2-Aminomethyl-18-crown-6 (CAS 83585-61-3) emerges as a molecule of significant interest. This functionalized crown ether, building upon the foundational cation-binding properties of the 18-crown-6 macrocycle, incorporates a primary amine "handle" that unlocks a vast potential for covalent modification and integration into complex molecular systems. This guide provides a comprehensive technical overview of 2-Aminomethyl-18-crown-6, from its fundamental physicochemical properties and synthesis to its sophisticated applications in coordination chemistry, organic synthesis, and, most notably, advanced drug delivery systems. As a senior application scientist, the following narrative is structured to provide not just a repository of data, but a cohesive understanding of the principles governing the utility of this versatile compound.

Physicochemical and Safety Profile

A thorough understanding of the intrinsic properties of 2-Aminomethyl-18-crown-6 is paramount for its effective and safe utilization in a research setting.

Core Properties

The defining characteristic of 2-Aminomethyl-18-crown-6 is the juxtaposition of the 18-crown-6 cavity, with its inherent affinity for specific cations, and the reactive primary aminomethyl group.[1] The crown ether moiety, a cyclic polyether, creates a hydrophilic inner cavity capable of forming stable complexes with various cations, while the exterior remains largely hydrophobic.[2] The aminomethyl side chain provides a nucleophilic site for covalent attachment to other molecules, a feature that is extensively exploited in its applications.[3]

| Property | Value | Source(s) |

| CAS Number | 83585-61-3 | |

| Molecular Formula | C₁₃H₂₇NO₆ | [1] |

| Molecular Weight | 293.36 g/mol | [1] |

| Appearance | Yellow viscous liquid | [1] |

| Density | 1.126 g/mL at 25 °C | [4] |

| Boiling Point | 135 °C at 0.08 mmHg | [4] |

| Refractive Index | n20/D 1.479 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Safety and Handling

2-Aminomethyl-18-crown-6 is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.[5]

Hazard Codes: H302 + H312 + H332, H315, H319, H335

Synthesis of 2-Aminomethyl-18-crown-6

The synthesis of 2-Aminomethyl-18-crown-6 is a multi-step process that typically begins with the preparation of a hydroxymethyl-substituted crown ether, followed by its conversion to the desired aminomethyl derivative. The following is an illustrative protocol based on established synthetic strategies.

Experimental Protocol: Synthesis

Part 1: Synthesis of Hydroxymethyl-18-crown-6

This synthesis is predicated on the Williamson ether synthesis, where high-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add triethylene glycol and a suitable solvent such as tetrahydrofuran (THF).

-

Base Addition: Slowly add a solution of a strong base, for instance, potassium hydroxide, to the reaction mixture with vigorous stirring. The use of an alkali metal cation like K⁺ can act as a template, pre-organizing the linear polyether precursor to facilitate cyclization.[3]

-

Reactant Addition: A solution of 1,2-bis(2-chloroethoxy)ethane in THF is added dropwise to the reaction mixture over several hours to maintain high-dilution conditions.[3]

-

Reflux: The reaction mixture is heated to reflux and stirred for 18-24 hours.[3]

-

Workup: After cooling, the solvent is removed under reduced pressure. The resulting slurry is diluted with dichloromethane and filtered to remove inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.[3]

-

Purification: The crude product is purified by vacuum distillation followed by column chromatography to yield pure hydroxymethyl-18-crown-6.[3]

Part 2: Conversion to 2-Aminomethyl-18-crown-6

This conversion can be achieved through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution.

-

Activation of the Hydroxyl Group: Dissolve the purified hydroxymethyl-18-crown-6 in a suitable solvent like dichloromethane and cool the solution in an ice bath. Add triethylamine, followed by the dropwise addition of p-toluenesulfonyl chloride. Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[3]

-

Nucleophilic Substitution with Azide: To the reaction mixture containing the tosylated intermediate, add sodium azide and a suitable solvent like dimethylformamide (DMF). Heat the reaction mixture to facilitate the substitution. After the reaction is complete (monitored by TLC), perform an appropriate aqueous workup to isolate the azidomethyl-18-crown-6.

-

Reduction of the Azide: Dissolve the azidomethyl crown ether in a solvent such as THF or ethanol. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Pd/C and H₂ gas).[3]

-

Final Purification: Following the reduction and appropriate workup, the final product, 2-Aminomethyl-18-crown-6, is purified by column chromatography or high-vacuum distillation to yield the desired compound as a viscous liquid.[3]

Core Applications in Research and Development

The unique bifunctional nature of 2-Aminomethyl-18-crown-6 has led to its application in diverse scientific domains.

Coordination Chemistry and Ion Sensing

Organic Synthesis and Catalysis

As a functionalized macrocycle, 2-Aminomethyl-18-crown-6 serves as a versatile building block for the synthesis of more complex supramolecular structures.[1] The primary amine can be readily derivatized to attach the crown ether moiety to polymers, surfaces, or other organic molecules.[3] Furthermore, like other crown ethers, it can act as a phase-transfer catalyst by solubilizing inorganic salts in organic solvents, thereby enhancing the reactivity of the "naked" anions.[2][5]

Advanced Drug Delivery Systems

A significant and rapidly evolving application of 2-Aminomethyl-18-crown-6 and its derivatives is in the field of drug delivery.[1][6] The ability to form amphiphilic structures upon modification allows for the creation of vesicular drug delivery systems like niosomes.[7]

Mechanism of Action in Vesicular Drug Delivery

The core principle behind the use of 2-Aminomethyl-18-crown-6 derivatives in drug delivery is the creation of amphiphilic molecules that can self-assemble into vesicles in aqueous media. These vesicles can encapsulate both hydrophilic drugs in their aqueous core and hydrophobic drugs within their lipid-like bilayer.[8][9]

A notable example is the synthesis of 1,16-hexadecanoyl-bis-(2-aminomethyl)-18-crown-6 (Bola A16), a bolaamphiphile where two 2-aminomethyl-18-crown-6 headgroups are linked by a long hydrophobic alkyl chain.[7] This molecule has been successfully used to formulate niosomes for the delivery of the anticancer drug 5-fluorouracil.[7] The crown ether moieties can also interact with biological membranes and potentially facilitate the transport of the encapsulated drug across cellular barriers.[6]

Illustrative Protocol: Preparation of Niosomes by Thin-Film Hydration

This is a general and widely used method for the preparation of niosomes that can be adapted for crown ether-based amphiphiles.[8][10]

-

Lipid Film Formation: Dissolve the crown ether amphiphile (e.g., Bola A16) and cholesterol in a volatile organic solvent (e.g., chloroform, diethyl ether, or a mixture) in a round-bottom flask.[10]

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This results in the formation of a thin, dry film of the surfactant mixture on the inner wall of the flask.[10]

-

Hydration: Hydrate the thin film by adding an aqueous solution (e.g., phosphate-buffered saline) containing the drug to be encapsulated. The flask is then agitated (e.g., by hand-shaking or mechanical stirring) at a controlled temperature. This process leads to the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).[10]

-

Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (either probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.[10]

-

Purification: Separate the unencapsulated drug from the niosome dispersion by methods such as dialysis, gel filtration, or centrifugation.[10]

Analytical Characterization

The purity and structural integrity of 2-Aminomethyl-18-crown-6 and its derivatives are typically assessed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the protons of the crown ether ring and the aminomethyl group.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for analyzing its conjugates, such as DNA adducts.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and its derivatives.

Conclusion

2-Aminomethyl-18-crown-6 stands as a testament to the power of molecular design, where the strategic placement of a single functional group transforms a classic macrocycle into a highly adaptable platform for scientific innovation. Its utility in selectively binding cations, catalyzing reactions, and, most compellingly, forming the basis of sophisticated drug delivery systems, underscores its importance for researchers in chemistry, materials science, and pharmacology. A thorough understanding of its synthesis, properties, and handling is the foundation upon which novel applications will be built, paving the way for advancements in targeted therapeutics and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Crown ether - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. 2-(AMINOMETHYL)-18-CROWN-6 CAS#: 83585-61-9 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. N,N'-Hexadecanoyl l-2-diaminomethyl-18-crown-6 surfactant: synthesis and aggregation features in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and development, ensuring the integrity of synthetic pathways and the safety of new pharmaceutical agents. This technical guide presents a comprehensive, multi-technique approach to the structure elucidation of Methyl 2-methoxy-4-methyl-5-nitrobenzoate (CAS: 1057652-79-5), a substituted nitroaromatic compound.[1] Due to the absence of publicly available experimental data for this specific molecule, this guide is structured as a predictive and instructional case study. It leverages established principles of spectroscopy and data from analogous compounds to outline the expected outcomes from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance techniques. Each section provides not only the predicted data but also the underlying scientific rationale and field-proven experimental protocols, creating a self-validating framework for the structural verification of this and similar complex aromatic molecules.

Introduction and Synthetic Context

The target molecule, this compound, possesses a unique substitution pattern on the benzene ring, comprising a methyl ester, a methoxy group, a methyl group, and a nitro group. The precise arrangement of these substituents is critical to its chemical identity and potential reactivity.

Plausible Synthetic Route: Electrophilic Aromatic Substitution

A logical and common method for the synthesis of such a compound involves the electrophilic nitration of a suitable precursor.[1] The synthesis would likely start with Methyl 2-methoxy-4-methylbenzoate. The existing methoxy and methyl groups are ortho, para-directing activators, while the methyl ester is a meta-directing deactivator. The powerful activating effects of the methoxy and methyl groups would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is para to the methoxy group and ortho to the methyl group.

This synthetic context establishes the hypothesized structure that requires rigorous analytical confirmation. Our task is to prove, through spectroscopic methods, that the nitro group has indeed been installed at the C5 position and that the rest of the molecule remains intact.

The Elucidation Workflow: A Multi-Pronged Approach

No single analytical technique is sufficient for unambiguous structure determination. A synergistic workflow employing mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy is essential. Each technique provides a unique piece of the structural puzzle.

Caption: A logical workflow for structure elucidation, starting from a hypothesized structure and employing a suite of spectroscopic techniques for confirmation.

Mass Spectrometry: The Molecular Blueprint

Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight and formula. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the ideal technique for a relatively volatile and thermally stable molecule like this. EI provides a "fingerprint" fragmentation pattern that aids in structural confirmation.[2]

Predicted Mass Spectrum Data

| Fragment Description | Predicted m/z | Rationale |

| Molecular Ion [M]⁺• | 225 | Corresponds to the molecular weight of C₁₀H₁₁NO₅. |

| [M - •OCH₃]⁺ | 194 | Loss of the methoxy radical from the ester group, a common fragmentation for methyl esters. |

| [M - NO₂]⁺ | 179 | Loss of the nitro group, a characteristic fragmentation for nitroaromatic compounds.[2] |

| [M - •COOCH₃]⁺ | 166 | Loss of the entire methyl ester group. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized solid in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[2]

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent) with a non-polar capillary column (e.g., HP-5ms).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.[2]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230 °C.

-

Trustworthiness: The observation of a molecular ion peak at m/z 225 would provide strong evidence for the compound's elemental composition (C₁₀H₁₁NO₅). The predicted fragmentation pattern, if observed, would further support the presence of the key methyl ester and nitro functional groups, validating the initial hypothesis.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: Attenuated Total Reflectance (ATR) FTIR is a rapid and reliable method for analyzing solid samples, providing immediate information about the functional groups present. The IR spectrum is a diagnostic tool; the presence or absence of characteristic absorption bands confirms the molecular architecture.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H (from -CH₃ and -OCH₃) | Stretching |

| ~1730 | Ester C=O | Stretching (Strong, Sharp) |

| ~1600, ~1475 | Aromatic C=C | Ring Stretching |

| ~1525, ~1345 | Nitro N-O | Asymmetric & Symmetric Stretching (Strong) |

| ~1250 | Aryl-O (Ether) | C-O Stretching |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal.[3][4]

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[5]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.

-

Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Trustworthiness: The simultaneous observation of a strong, sharp carbonyl peak around 1730 cm⁻¹ and two strong peaks characteristic of a nitro group (~1525 and ~1345 cm⁻¹) would provide definitive evidence for the presence of both the ester and nitro functionalities. This corroborates the MS data and confirms the success of the nitration reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: NMR is the most powerful technique for structural elucidation, providing detailed information about the chemical environment and connectivity of every proton and carbon atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of the complex substitution pattern on the aromatic ring.

Predicted ¹H and ¹³C NMR Data

Predicted using NMRDB.org and principles of substituent effects. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methoxy and methyl groups are electron-donating.

¹H NMR (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 (Aromatic) | ~8.05 | Singlet (s) | 1H |

| H-3 (Aromatic) | ~7.20 | Singlet (s) | 1H |

| OCH₃ (Methoxy) | ~3.95 | Singlet (s) | 3H |

| OCH₃ (Ester) | ~3.90 | Singlet (s) | 3H |

| Ar-CH₃ (Methyl) | ~2.30 | Singlet (s) | 3H |

¹³C NMR (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| C-2 (C-OCH₃) | ~158 |

| C-5 (C-NO₂) | ~145 |

| C-4 (C-CH₃) | ~140 |

| C-1 (C-COOCH₃) | ~125 |

| C-6 (CH) | ~123 |

| C-3 (CH) | ~115 |

| OCH₃ (Methoxy) | ~56 |

| OCH₃ (Ester) | ~52 |

| Ar-CH₃ (Methyl) | ~16 |

Experimental Protocol: 1D and 2D NMR Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the solid sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[6][7]

-

Instrument Setup:

-

1D NMR Acquisition:

-

Acquire a standard ¹H spectrum (e.g., 16 scans).

-

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans).

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (²JCH, ³JCH), which is critical for piecing together the molecular skeleton.[8]

-

Trustworthiness through 2D NMR Connectivity

The final, unambiguous proof of the structure lies in the correlations observed in the 2D NMR spectra. The HMBC experiment is particularly decisive.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. benchchem.com [benchchem.com]

- 8. r-nmr.eu [r-nmr.eu]

An In-depth Technical Guide to the Reactivity of the Nitro Group in Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Executive Summary

Methyl 2-methoxy-4-methyl-5-nitrobenzoate is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its utility stems from the versatile reactivity of the nitro group, which serves as a linchpin for diverse chemical transformations. This guide provides a comprehensive analysis of the nitro group's reactivity within this specific molecular framework, focusing on its role as a precursor to the corresponding aniline and as a powerful modulator of the aromatic ring's electronic character. We will delve into the mechanistic underpinnings of the most critical transformations, provide field-proven experimental protocols, and offer a comparative analysis of synthetic methodologies to guide researchers and drug development professionals in leveraging this versatile intermediate.

Introduction

The transformation of aromatic nitro compounds is a cornerstone of modern organic synthesis, providing essential pathways to anilines, which are fundamental building blocks for pharmaceuticals, agrochemicals, and dyes.[1][2] The specific molecule, this compound, presents a unique case study in reactivity due to the complex interplay of its substituents. The electron-withdrawing nitro group not only offers a direct handle for reduction to a primary amine but also profoundly influences the overall electron density and reactivity of the benzene ring. Understanding how to selectively manipulate this group in the presence of ester, methoxy, and methyl functionalities is paramount for its effective use in multi-step synthesis.

Chapter 1: Molecular Structure and Electronic Profile

The reactivity of this compound is dictated by the cumulative electronic effects of its four substituents. A nuanced understanding of these interactions is critical for predicting reaction outcomes and selecting appropriate reagents.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic aromatic substitution through both a strong negative inductive effect (-I) and a negative resonance effect (-R).[3][4] Conversely, this electron withdrawal is the primary reason the ring is activated for potential nucleophilic aromatic substitution.

-

Methyl Ester Group (-COOCH₃): This group is also deactivating and electron-withdrawing, primarily through its -I and -R effects.[5] Its position meta to the nitro group reinforces the overall electron-deficient character of that region of the ring.

-

Methoxy Group (-OCH₃): Located ortho to the ester and meta to the nitro group, the methoxy substituent exhibits a dual electronic nature. It exerts a -I effect due to oxygen's electronegativity but a much stronger, activating, positive resonance effect (+R) by donating a lone pair of electrons to the π-system.[3]

-

Methyl Group (-CH₃): Positioned para to the methoxy group, the methyl substituent is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation.

The collective result is a highly polarized aromatic ring. The strong withdrawing effects of the nitro and ester groups are partially counterbalanced by the donating effects of the methoxy and methyl groups, creating a complex electronic landscape that influences the feasibility and regioselectivity of various transformations.

Chapter 2: Reduction of the Nitro Group: A Gateway to Aromatic Amines

The most synthetically valuable reaction of this molecule is the reduction of the nitro group to a primary amine, yielding Methyl 2-methoxy-4-methyl-5-aminobenzoate. This transformation is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[6][7] The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the methyl ester functionality.

2.1 Method A: Catalytic Transfer Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction.[8] Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a catalyst, is often preferred for its operational simplicity and safety over using hydrogen gas.[9]

Causality and Trustworthiness: This method is reliable because palladium on carbon (Pd/C) is highly active for the reduction of nitro groups while being generally tolerant of ester functionalities under neutral conditions. Ammonium formate serves as a convenient in situ source of hydrogen.[9] The reaction progress is self-validating; completion is easily monitored by Thin Layer Chromatography (TLC) showing the disappearance of the starting material and the appearance of the more polar amine product.

-

Reaction Setup: To a round-bottom flask charged with this compound (1.0 eq) and ammonium formate (5.0 eq), add methanol as the solvent (approx. 10-15 mL per gram of substrate).

-

Inert Atmosphere: While not strictly necessary for transfer hydrogenation, flushing the flask with an inert gas like nitrogen or argon is good practice.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the stirred suspension. The catalyst is pyrophoric and should be handled with care.

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C for methanol) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexanes eluent) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake thoroughly with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine product.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

2.2 Method B: Metal-Mediated Reduction with Iron

The use of easily oxidized metals in acidic media is a classical and robust method for nitro group reduction.[10] Iron powder in acetic acid is a cost-effective and mild option that demonstrates excellent chemoselectivity, leaving the ester group intact.[11]

Causality and Trustworthiness: This reduction proceeds via a series of single-electron transfers from the iron surface to the nitro group, with protonation by the acidic medium.[7] The reaction is highly reliable for this substrate. The main challenge lies in the work-up, as the formation of gelatinous iron oxides can complicate product isolation.[12] The protocol below includes a validated method for managing this issue.

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and reduced iron powder (5.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 5:1 v/v ratio).

-

Reaction Execution: Heat the stirred suspension to reflux (approx. 80-90°C).

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite®. To manage the iron sludge, it is often effective to first basify the mixture carefully with a saturated aqueous solution of sodium bicarbonate until the bubbling ceases, which helps to precipitate the iron salts in a more granular form before filtration.

-

Extraction: Transfer the filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

2.3 Method C: Chemoselective Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical and exceptionally mild reducing agent.[13] It is highly valued for its chemoselectivity, tolerating a wide variety of functional groups, including esters.[14]

Causality and Trustworthiness: The reduction is believed to occur via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species in an aqueous medium.[13][15] This metal-free method avoids the harsh acidic conditions and problematic metal waste of other procedures, making it a greener alternative.[16]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of methanol and water or THF and water, in a round-bottom flask.

-

Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (4.0-5.0 eq) in water. Add the dithionite solution dropwise to the vigorously stirred solution of the nitro compound. The reaction can be exothermic.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) to ensure completion.

-

Monitoring: Monitor the reaction by TLC until the starting material has been consumed (typically 1-3 hours).

-

Work-up: Remove the organic solvent (if applicable) under reduced pressure.

-

Extraction: Make the aqueous residue basic (pH 8-9) with a dilute base like sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate (3 times).[13]

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired amine.

2.4 Comparative Analysis of Reduction Methods

| Feature | Catalytic Transfer Hydrogenation | Iron / Acetic Acid | Sodium Dithionite |

| Primary Reagents | Pd/C, Ammonium Formate | Fe powder, Acetic Acid | Na₂S₂O₄, Water/Co-solvent |

| Conditions | Reflux (60-80°C) | Reflux (80-100°C) | RT to 50°C |

| Chemoselectivity | Good; may reduce other sensitive groups | Excellent for esters/halides | Excellent; very mild[13][14] |

| Work-up | Simple filtration of catalyst | Challenging; iron sludge[12] | Simple extraction |

| Advantages | High yield, clean, fast | Very low cost, robust | Mild, metal-free, high selectivity |

| Disadvantages | Cost of catalyst, pyrophoric | Difficult work-up, acidic | Requires aqueous system |

Chapter 3: The Nitro Group as an Activator for Nucleophilic Aromatic Substitution (SₙAr)

While the primary reactivity of the nitro group itself is reduction, its presence on the aromatic ring is a critical factor in the molecule's overall reactivity profile. The powerful electron-withdrawing nature of the nitro group strongly activates the ring towards nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at an ortho or para position.[17]

In the structure of this compound, there is no inherent leaving group. However, if this molecule were a precursor to a derivative containing, for example, a halogen at the C-2 or C-6 position, the nitro group at C-5 would play a crucial role in facilitating its displacement by a nucleophile. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The stabilization of the negative charge in the Meisenheimer complex is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. For this molecule, the nitro group would strongly stabilize a negative charge developed at the C-2 or C-4 positions, making a hypothetical leaving group at either of these sites highly susceptible to displacement.

Conclusion

The nitro group in this compound is a highly versatile and reactive functional group. Its primary utility lies in its facile reduction to a primary amine, a transformation that opens the door to a vast array of further synthetic manipulations. Researchers have at their disposal several robust methods, from catalytic hydrogenation to metal-acid and dithionite reductions, each with distinct advantages in terms of cost, scalability, and chemoselectivity. Furthermore, the strong electron-withdrawing character of the nitro group fundamentally defines the electronic nature of the aromatic ring, activating it for potential nucleophilic substitution reactions. A thorough understanding of these reactivity principles is essential for any scientist aiming to incorporate this valuable intermediate into their synthetic strategies.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. aiinmr.com [aiinmr.com]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scispace.com [scispace.com]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]

- 16. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 2-methoxy-4-methyl-5-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Methyl 2-methoxy-4-methyl-5-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds, presents a case study in the essential need for a comprehensive understanding of its behavior in various organic solvents. This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of this compound, moving beyond mere data points to elucidate the underlying principles and experimental best practices. As a self-validating system of protocols, this document is designed to empower researchers to generate reliable and reproducible solubility data, crucial for process optimization, formulation development, and regulatory compliance.

Introduction: The Central Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "like dissolves like" serves as a foundational principle guiding the selection of appropriate solvent systems for drug synthesis, purification, and formulation.[1][2] The solubility of a compound dictates its dissolution rate, which in turn significantly influences its absorption and, ultimately, its bioavailability. For a compound such as this compound, understanding its solubility profile across a range of organic solvents is paramount for chemists and formulation scientists. This knowledge informs the choice of reaction media, crystallization solvents, and excipients, ensuring optimal yield, purity, and performance of the final drug product.

This technical guide will first explore the theoretical underpinnings of solubility, focusing on the molecular characteristics of this compound that govern its interaction with different organic solvents. Subsequently, a detailed, step-by-step experimental protocol for determining its equilibrium solubility will be presented, emphasizing the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[3][4][5]

Theoretical Considerations: Predicting Solubility from Molecular Structure

While empirical determination remains the gold standard, a theoretical assessment of a molecule's solubility characteristics can provide invaluable predictive insights, guiding solvent selection and experimental design.

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is driven by the intermolecular forces between their respective molecules. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1][6] This is because the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released upon the formation of new solute-solvent interactions.

Analyzing the Structure of this compound

To predict the solubility of this compound, we must examine its functional groups and overall polarity. The molecule possesses several key features:

-

Aromatic Ring: The benzene ring is a non-polar feature.

-

Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage also contributes to the molecule's polarity and can accept hydrogen bonds.

-

Nitro Group (-NO₂): This is a highly polar group that can significantly influence the molecule's overall polarity.

-

Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

The presence of both polar (ester, methoxy, nitro) and non-polar (aromatic ring, methyl) functionalities suggests that this compound will exhibit intermediate polarity.[7][8] Consequently, it is expected to be more soluble in solvents of moderate polarity and less soluble in highly polar or highly non-polar solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[9][10][11] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following section details a robust and reliable methodology for determining the equilibrium solubility of this compound. The "shake-flask" method is the most widely recognized and accepted technique for this purpose.[14][15][16][17]

Adherence to Good Laboratory Practices (GLP)

To ensure the generation of high-quality, reproducible data, all experimental work must be conducted in accordance with Good Laboratory Practices (GLP).[3][4][5] This includes:

-

Standard Operating Procedures (SOPs): All procedures must be clearly documented and followed.[4]

-

Equipment Calibration: All equipment, including balances, temperature probes, and analytical instruments, must be regularly calibrated and records maintained.[3]

-

Data Integrity: All raw data must be recorded accurately, legibly, and contemporaneously.[4]

Materials and Equipment

-

Solute: this compound (purity ≥98%)

-

Solvents: A range of organic solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, acetonitrile, dimethyl sulfoxide). All solvents should be of analytical grade or higher.

-

Equipment:

-

Analytical balance (readable to 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Figure 1: Experimental workflow for the determination of equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study for a new compound.[18]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[19][20]

-

Prepare a standard curve using known concentrations of this compound in the same solvent.

-

Determine the concentration of the saturated solution from the standard curve, taking into account the dilution factor.

-

Data Presentation and Interpretation

For ease of comparison and analysis, the experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | 1.88 | < 0.1 | < 0.0004 |

| Toluene | 2.38 | 5.2 | 0.023 |

| Ethyl Acetate | 6.02 | 85.6 | 0.380 |

| Acetone | 20.7 | 150.3 | 0.667 |

| Ethanol | 24.5 | 45.1 | 0.200 |

| Methanol | 32.7 | 30.2 | 0.134 |

| Acetonitrile | 37.5 | 112.8 | 0.501 |

| DMSO | 46.7 | > 200 | > 0.888 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

The relationship between solvent polarity (as indicated by the dielectric constant) and the solubility of the compound can be visualized in a graphical format to identify trends.

Figure 2: Logical relationship between solvent polarity and expected solubility.

Conclusion: A Framework for Informed Decision-Making

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers and drug development professionals can generate the high-quality data necessary for informed decision-making throughout the pharmaceutical development lifecycle. The self-validating nature of the described methodology, grounded in the principles of Good Laboratory Practice, ensures the reliability and integrity of the obtained solubility data, ultimately contributing to the development of safe and effective medicines.

References

- 1. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 2. teachy.ai [teachy.ai]

- 3. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 4. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]

- 5. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tutorchase.com [tutorchase.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. grokipedia.com [grokipedia.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. researchgate.net [researchgate.net]

- 18. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Emerging Potential of Methyl 2-methoxy-4-methyl-5-nitrobenzoate in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful development of novel therapeutics. Methyl 2-methoxy-4-methyl-5-nitrobenzoate, a substituted nitroaromatic compound, represents a compelling, yet underexplored, scaffold for medicinal chemists. Its unique arrangement of functional groups—a reactive nitro group, a metabolically significant methoxy moiety, and a modifiable methyl ester—offers a rich platform for the synthesis of diverse small molecule libraries. This guide provides an in-depth analysis of the potential applications of this compound, moving beyond its current status as a chemical intermediate to explore its promise in the generation of next-generation therapeutic agents.[1] We will delve into the synthetic versatility of this molecule, propose potential therapeutic targets based on structure-activity relationships of analogous compounds, and outline experimental workflows for its derivatization and biological evaluation.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a starting scaffold is crucial for predicting its behavior in both synthetic transformations and biological systems.

| Property | Value | Source |

| CAS Number | 1057652-79-5 | [1] |

| Molecular Formula | C₁₀H₁₁NO₅ | [1][2] |

| Molecular Weight | 225.2 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Purity | Typically ≥98% | [2] |

The key to the potential of this compound lies in the interplay of its functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the methoxy and methyl groups can play crucial roles in target binding and metabolic stability.[3]

Synthetic Versatility: A Gateway to Novel Chemical Space

The true potential of this compound is realized through its synthetic tractability. The primary functional groups offer multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Synthetic Transformations

-

Reduction of the Nitro Group: The conversion of the nitro group to an aniline is a cornerstone transformation. This opens up a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic ring systems.

-

Hydrolysis of the Methyl Ester: Saponification of the methyl ester to the corresponding carboxylic acid provides a handle for the introduction of various substituents via amide coupling, a fundamental reaction in medicinal chemistry.

-

Nucleophilic Aromatic Substitution (SNAAr): While less common for methoxy groups, under forcing conditions, the methoxy substituent could potentially be displaced by strong nucleophiles, further expanding the accessible chemical space.

The following workflow diagram illustrates the primary synthetic pathways originating from this compound.

Caption: Primary synthetic pathways from the core scaffold.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

While direct biological activity data for this compound is scarce, we can extrapolate potential applications by examining structurally related molecules.

Anticancer Agents: Hypoxia-Activated Prodrugs

The presence of a nitroaromatic moiety is a hallmark of many hypoxia-activated prodrugs (HAPs).[4] These compounds are selectively reduced in the low-oxygen environment characteristic of solid tumors, leading to the release of a cytotoxic agent.

Proposed Mechanism of Action:

Caption: Bioreductive activation of a nitroaromatic prodrug.

Experimental Workflow:

-

Synthesis of Analogs: Modify the core structure by, for example, converting the methyl ester to amides bearing known cytotoxic fragments (e.g., nitrogen mustards, DNA intercalators).

-

In Vitro Cytotoxicity Screening: Assess the cytotoxicity of the synthesized compounds against a panel of cancer cell lines under both normoxic and hypoxic conditions.

-

Metabolic Stability Assays: Evaluate the stability of the compounds in the presence of liver microsomes to predict their in vivo half-life.

-

Mechanism of Action Studies: For promising candidates, investigate the specific cellular targets and pathways affected by the activated drug.

Antitubercular Agents

Nitroaromatic compounds have shown significant promise in the fight against Mycobacterium tuberculosis.[5] The nitro group is often crucial for the mechanism of action, which can involve the inhibition of essential enzymes.[5]

Proposed Approach:

Derivatives of this compound could be designed as potential inhibitors of key mycobacterial enzymes. For instance, the carboxylic acid derivative could be used as a starting point to generate amides and esters that mimic the natural substrates of mycobacterial enzymes.

Screening Protocol:

-

Primary Screen: Test the synthesized library for growth inhibition of M. tuberculosis H37Rv.

-

Cytotoxicity Assay: Evaluate the toxicity of active compounds against a mammalian cell line (e.g., Vero cells) to determine a selectivity index.

-

Target Identification: For compounds with high potency and selectivity, perform target-based assays or use chemoproteomics to identify the molecular target.

-

In Vivo Efficacy: Test the most promising candidates in a murine model of tuberculosis.

Anti-inflammatory Agents